- Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone, Japan, , ,

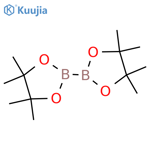

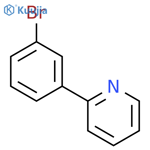

Cas no 939430-30-5 (3-(3-pyridinyl)phenylboronic acid pinacol ester)

939430-30-5 structure

Nom du produit:3-(3-pyridinyl)phenylboronic acid pinacol ester

Numéro CAS:939430-30-5

Le MF:C17H20BNO2

Mégawatts:281.157204627991

MDL:MFCD20923943

CID:2194232

PubChem ID:253661231

3-(3-pyridinyl)phenylboronic acid pinacol ester Propriétés chimiques et physiques

Nom et identifiant

-

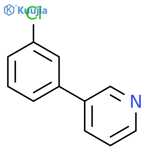

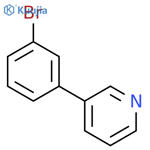

- 3-(3-Pyridinyl)phenylboronic acid pinacol ester

- 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

- 3-pyridylphenyl boronic acid pinacol ester

- 3-(3-Pyridyl)phenylboronic Acid Pinacol Ester

- 4,4,5,5-Tetramethyl-2-[3-(pyridin-3-yl)phenyl]-1,3,2-dioxaborolane

- 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

- AK192667

- KVEIJNJPKCWYQF-UHFFFAOYSA-N

- 2-[3-(3-Pyridyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)

- CS-0061108

- W19352

- 939430-30-5

- MFCD20923943

- DB-112444

- T3313

- SCHEMBL5529229

- DS-10345

- AKOS026671349

- 3-(3-pyridinyl)phenylboronic acid pinacol ester

-

- MDL: MFCD20923943

- Piscine à noyau: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-5-7-13(11-15)14-8-6-10-19-12-14/h5-12H,1-4H3

- La clé Inchi: KVEIJNJPKCWYQF-UHFFFAOYSA-N

- Sourire: N1C=C(C2C=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=CC=1

Propriétés calculées

- Qualité précise: 281.15900

- Masse isotopique unique: 281.1587090g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 21

- Nombre de liaisons rotatives: 2

- Complexité: 356

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 31.4

Propriétés expérimentales

- Couleur / forme: No data available

- Dense: 1.09±0.1 g/cm3 (20 ºC 760 Torr),

- Point de fusion: 95.0 to 99.0 deg-C

- Point d'ébullition: 428.3±28.0 °C at 760 mmHg

- Point d'éclair: 212.9±24.0 °C

- Le PSA: 31.35000

- Le LogP: 3.04780

3-(3-pyridinyl)phenylboronic acid pinacol ester Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Mot signal:warning

- Description des dangers: H315-H319

- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

- Conditions de stockage:Conserver à 4°C, mieux à - 4°C

3-(3-pyridinyl)phenylboronic acid pinacol ester PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3313-1G |

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

939430-30-5 | >98.0%(GC)(T) | 1g |

¥250.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45370-1g |

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

939430-30-5 | 97% | 1g |

¥115.0 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1111553-5g |

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

939430-30-5 | 97% | 5g |

$330 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131748-1g |

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

939430-30-5 | 98% | 1g |

¥120.00 | 2024-04-24 | |

| abcr | AB443032-5g |

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine; . |

939430-30-5 | 5g |

€879.60 | 2025-03-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10127-1G |

3-(3-pyridinyl)phenylboronic acid pinacol ester |

939430-30-5 | 95% | 1g |

¥ 653.00 | 2023-04-12 | |

| TRC | T889738-100mg |

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

939430-30-5 | 100mg |

$ 80.00 | 2022-06-02 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T860378-200mg |

3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Pyridine |

939430-30-5 | ≥98% | 200mg |

¥131.40 | 2022-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45370-10g |

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

939430-30-5 | 97% | 10g |

¥1435.0 | 2023-09-06 | |

| eNovation Chemicals LLC | Y1050394-10g |

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

939430-30-5 | 97% | 10g |

$205 | 2023-09-04 |

3-(3-pyridinyl)phenylboronic acid pinacol ester Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 72 h, 80 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane

Référence

- Synthesis, characterization and molecular recognition of a bis-platinum terpyridine dimer, Chemical Communications (Cambridge, 2008, (7), 889-890

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran , 1,4-Dioxane ; 15 h, reflux

Référence

- Compounds comprising phenyl and pyridine units and optoelectronic devices using them, United States, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 72 h, 80 °C; 80 °C → rt

Référence

- Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs, Organic Letters, 2008, 10(5), 941-944

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; 6 h, reflux

Référence

- Pyridine derivative compound as electroluminescent material for organic electroluminescent device, Korea, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C

Référence

- ASK1 inhibitor and its derivative, its preparation method, pharmaceutical composition and application in preparation of drug for disease related to ASK1 kinase, China, , ,

Méthode de production 7

Conditions de réaction

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 12 h, 110 °C; 110 °C → rt

Référence

- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 80 °C

Référence

- Tuning Energy Levels of Electron-Transport Materials by Nitrogen Orientation for Electrophosphorescent Devices with an 'Ideal' Operating Voltage, Advanced Materials (Weinheim, 2010, 22(30), 3311-3316

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 72 h, 80 °C

Référence

- Pyridylterphenyl derivatives for electron transport materials in organic electroluminescence devices, Japan, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 24 h, 85 °C

Référence

- Compound using pyridine as nucleus and its preparation method and application, China, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Acetone , Tetrahydrofuran ; overnight, 60 °C

Référence

- Electron-transporting materials based on phenyl pyridine derivatives and optoelectronic devices employing the electron-transporting materials, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 24 h, 85 °C

Référence

- Preparation of triphenylpyrimidine core containing compounds and applications in organic electroluminescent diode, China, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 24 h, 85 °C

Référence

- A compound with tripyridylbenzene as core, and the preparation method and application thereof, China, , ,

3-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials

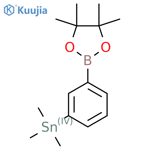

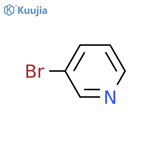

- 3-(3-Bromophenyl)pyridine

- 4,4,5,5-Tetramethyl-2-[3-(trimethylstannyl)phenyl]-1,3,2-dioxaborolane

- 2-(3-Bromophenyl)pyridine

- Bis(pinacolato)diborane

- 3-Bromopyridine

- 3-(3-chlorophenyl)pyridine

3-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products

3-(3-pyridinyl)phenylboronic acid pinacol ester Littérature connexe

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

939430-30-5 (3-(3-pyridinyl)phenylboronic acid pinacol ester) Produits connexes

- 638142-44-6(3-(3,4-dimethoxyphenyl)methyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2034591-20-1(N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide)

- 1009906-78-8(N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide)

- 941924-75-0(N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide)

- 897296-66-1((2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile)

- 1132-14-5(3,5-Di-tert-butyl-1H-pyrazole)

- 304861-88-9(6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one)

- 887982-70-9(6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid)

- 1805986-18-8(2-Amino-6-(chloromethyl)-3-cyano-5-(trifluoromethoxy)pyridine)

- 1804391-29-4(2-Amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-4-acetic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:939430-30-5)3-(3-pyridinyl)phenylboronic acid pinacol ester

Pureté:99%

Quantité:25g

Prix ($):351.0